molecular formula C9H10Cl2N2O2 B5818437 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea CAS No. 15145-34-3

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea

Cat. No.: B5818437
CAS No.: 15145-34-3
M. Wt: 249.09 g/mol
InChI Key: PJIXSUQUIZCQMO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea ( 15145-34-3) is a synthetic urea derivative of significant interest in medicinal chemistry research. With a molecular formula of C9H10Cl2N2O2 and a molecular weight of 249.09 g/mol, this compound serves as a key intermediate in the development of novel bioactive molecules . The compound's structure, featuring a dichlorophenyl group and a hydroxyethyl chain, is strategically designed for exploring structure-activity relationships. Researchers are actively investigating urea derivatives similar to this compound for their potential as antimicrobial agents , with some showing promising growth inhibition against challenging pathogens like Acinetobacter baumannii . Furthermore, its structural framework is relevant in cancer research , where diarylurea-based scaffolds are being evaluated for in vitro antiproliferative activity against various human cancer cell lines . Additional studies suggest that aryl ureas possessing dichlorophenyl groups are also being explored for other therapeutic areas, including their effects on the central nervous system . This product is provided For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data prior to use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIXSUQUIZCQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164786
Record name Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)-
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Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15145-34-3
Record name Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)-
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Record name NSC164572
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Considerations

Retrosynthetic Analysis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursor structures. wikipedia.orgias.ac.in This process involves breaking bonds to identify potential starting materials, which then informs the design of a forward synthesis. wikipedia.org For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, the most logical disconnections target the carbon-nitrogen bonds of the central urea (B33335) carbonyl group.

Two primary retrosynthetic pathways emerge from this analysis:

Pathway A: Isocyanate-Based Disconnection. This is the most common and direct approach. The disconnection of the N-C(O) bond on the side of the less complex substituent (the hydroxyethyl (B10761427) group) leads to two key synthons: an electrophilic 3,4-dichlorophenyl isocyanate and a nucleophilic ethanolamine (B43304). These correspond directly to commercially available synthetic equivalents.

Pathway B: Carbonyl Source-Based Disconnection. This pathway involves disconnecting both N-C(O) bonds simultaneously. This approach identifies 3,4-dichloroaniline (B118046) and ethanolamine as the two amine precursors, which are then coupled using a suitable carbonyl source. This strategy avoids the direct handling of isocyanates and utilizes reagents like N,N'-Carbonyldiimidazole (CDI) or, historically, the highly toxic phosgene (B1210022). biosynth.comst-andrews.ac.uk

These two pathways represent the most synthetically viable routes, leveraging well-established urea formation chemistries.

Established Synthetic Pathways for N,N'-Disubstituted Ureas

The formation of the urea linkage is a robust and well-documented transformation in organic chemistry. Several reliable methods have been developed, ranging from classical reactions to modern, environmentally conscious alternatives.

The reaction between an isocyanate and a primary or secondary amine is the most widely used method for preparing unsymmetrically substituted ureas. lnu.edu.cnnih.gov This transformation is typically high-yielding, rapid, and proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the isocyanate.

The general reaction is as follows: R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R'

For the synthesis of the target molecule, this involves the reaction of 3,4-dichlorophenyl isocyanate with ethanolamine. The reaction is often carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN), at room temperature or with gentle heating. beilstein-journals.orgnih.gov The process is generally efficient and does not require a catalyst, although one can be used to accelerate the reaction if needed. The primary drawback of this method can be the toxicity and moisture sensitivity of the isocyanate starting materials. beilstein-journals.orgnih.gov

N,N'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene equivalent for synthesizing ureas, carbamates, and amides. biosynth.comwikipedia.org This method involves a two-step, one-pot procedure. First, CDI reacts with one of the amine precursors (e.g., 3,4-dichloroaniline) to form a reactive N-acylimidazole intermediate. This intermediate is then treated with the second amine (ethanolamine), which displaces the imidazole (B134444) group to form the desired urea product. youtube.com

The byproducts of this reaction are carbon dioxide and imidazole, which are innocuous and easily removed during workup, simplifying purification. biosynth.comresearchgate.net CDI-mediated couplings are characterized by mild reaction conditions and broad functional group tolerance, making them a versatile alternative to isocyanate-based routes. wikipedia.orgresearchgate.net

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of "green" methods for urea synthesis that minimize hazardous reagents and waste. A key focus has been the utilization of carbon dioxide (CO₂) as a C1 building block, replacing phosgene and its derivatives. st-andrews.ac.uk

Emerging green strategies include:

Direct Carboxylation of Amines with CO₂: This approach involves the reaction of amines with CO₂ to form carbamate (B1207046) intermediates, which can then be converted to ureas. st-andrews.ac.uk While conceptually simple, these reactions often require high pressures and temperatures or specialized catalysts to proceed efficiently. springernature.com

Electrocatalytic and Photocatalytic Synthesis: Researchers are exploring the electrochemical co-reduction of CO₂ and various nitrogen sources (like nitrate (B79036) or dinitrogen) to produce urea under ambient conditions. researchgate.netrsc.orgutoronto.ca These methods aim to use renewable electricity to drive the synthesis, offering a potentially transformative route to sustainable chemical production. springernature.comresearchgate.net For instance, catalysts like indium hydroxide (B78521) (In(OH)₃) have been shown to facilitate urea production by coupling nitrate with CO₂ at room temperature. springernature.com Similarly, MoP-(101) surfaces have been investigated as catalysts for the cooperative electroreduction of N₂ and CO₂ to urea. rsc.org

While these green methods are still under development for complex substituted ureas, they represent the future direction of sustainable chemical manufacturing. researchgate.netureaknowhow.com

Optimization of Reaction Conditions for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. For the synthesis of N,N'-disubstituted ureas, key parameters include the choice of catalyst, solvent, and temperature. While specific optimization data for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea is not extensively published, general principles can be drawn from studies on analogous urea syntheses.

While many urea syntheses proceed without a catalyst, particularly the isocyanate-amine reaction, certain conditions or less reactive substrates may benefit from catalytic promotion. In green chemistry approaches, the catalyst is central to the entire transformation.

In Isocyanate-Free Methods: For syntheses involving CO₂, transition metal catalysts are often required. st-andrews.ac.uk

In Electrocatalytic Methods: The choice of catalyst is paramount for selectivity and efficiency. Studies have shown that hybrid catalysts, such as those combining zinc and copper, can provide distinct active sites that independently stabilize key intermediates, thereby increasing the Faradaic efficiency of urea formation from nitrate and CO₂. utoronto.ca The development of efficient catalysts that promote C-N coupling while suppressing side reactions like the hydrogen evolution reaction is a primary goal in this field. rsc.orgutoronto.ca

The table below summarizes findings from the optimization of a generic three-component reaction for synthesizing heterocyclic compounds, illustrating the typical effects of solvent and temperature on product yield.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolRoom Temp12Trace
2MethanolRoom Temp12Trace
3AcetonitrileRoom Temp12Trace
4THFRoom Temp12Trace
5DMFRoom Temp12Trace
6EthanolReflux558
7MethanolReflux647
8AcetonitrileReflux565
9THFReflux651
10DMFReflux380

Data adapted from a model reaction to establish optimal conditions, demonstrating the influence of solvent and temperature on yield. researchgate.net

This data clearly shows that for this type of reaction, polar aprotic solvents like DMF combined with elevated temperatures (reflux) can significantly increase product yield and reduce reaction time. researchgate.net Such principles are directly applicable when planning an optimized synthesis for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea.

Solvent Effects and Reaction Kinetics

The formation of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea typically proceeds through the reaction of 3,4-dichlorophenyl isocyanate with 2-aminoethanol (ethanolamine). The choice of solvent is a critical parameter that can significantly influence the reaction rate and the profile of side products. Polar aprotic solvents are often favored for this type of reaction as they can effectively solvate the reactants without participating in the reaction.

The reaction kinetics are characteristic of a nucleophilic addition of the primary amine to the isocyanate group. The rate of reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. Generally, the reaction is second-order, being first-order with respect to each reactant. The rate can be accelerated by increasing the temperature; however, this may also promote the formation of unwanted by-products, such as di-substituted ureas or allophanates.

Table 1: Influence of Solvents on the Synthesis of Substituted Ureas

SolventPolarityBoiling Point (°C)General Observations
AcetonitrilePolar aprotic82Good solubility for reactants, often leads to clean reactions and easy work-up. google.com
Tetrahydrofuran (THF)Polar aprotic66Commonly used, good solvent properties, but must be anhydrous to prevent side reactions.
Dichloromethane (DCM)Polar aprotic40Effective for many urea syntheses at room temperature, easy to remove post-reaction.
N,N-Dimethylformamide (DMF)Polar aprotic153High boiling point allows for a wide range of reaction temperatures, but can be difficult to remove.

Purification Techniques and Yield Optimization

The isolation and purification of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea from the reaction mixture are crucial for obtaining a product of high purity. Common impurities include unreacted starting materials and by-products from side reactions.

Purification Techniques:

Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. For hydroxyalkylureas, polar solvents may be effective. For instance, pyridine (B92270) has been shown to be a particularly effective solvent for the recrystallization of similar hydroxyethyl ureas, yielding high-purity crystals.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A solvent system of appropriate polarity is used to elute the desired compound, separating it from impurities based on their differential adsorption to the stationary phase.

Washing: The crude product can often be washed with a solvent in which the desired product is insoluble, but the impurities are soluble. For example, washing with cold water can remove unreacted ethanolamine, while a non-polar solvent like petroleum ether can remove non-polar impurities.

Yield Optimization:

To maximize the yield of the desired product, several factors must be carefully controlled:

Stoichiometry: The molar ratio of the reactants is critical. Using a slight excess of the more volatile or less expensive reactant can help to drive the reaction to completion.

Temperature Control: Maintaining an optimal reaction temperature is essential to ensure a reasonable reaction rate while minimizing the formation of by-products.

Reaction Time: The reaction should be monitored (e.g., by thin-layer chromatography) to determine the point of maximum conversion of the starting materials.

Purity of Reactants: The use of high-purity starting materials is fundamental to achieving a high yield of a pure product.

Derivatization Strategies from the Core 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea Structure

The core structure of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into changes at the hydroxyethyl moiety and variations of the substituents on the phenyl ring. Such derivatization is a common strategy in drug discovery and materials science to modulate the physicochemical and biological properties of a lead compound.

Modifications at the Hydroxyethyl Moiety

The primary alcohol of the hydroxyethyl group is a versatile functional handle for a variety of chemical transformations.

Etherification: The hydroxyl group can be converted to an ether linkage through reactions such as the Williamson ether synthesis. For example, reaction with an alkyl halide in the presence of a base would yield an alkoxyethyl derivative. This modification can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule.

Esterification: The formation of an ester can be achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. This introduces an ester functionality which can act as a prodrug moiety, potentially being cleaved in vivo to release the parent compound.

Oxidation: Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, introducing new reactive functional groups for further derivatization.

Replacement of the Hydroxyl Group: The hydroxyl group can be replaced with other functional groups, such as halogens or amines, through nucleophilic substitution reactions, further expanding the chemical space of the derivatives.

Table 2: Examples of Derivatives with Modifications at the Hydroxyethyl Moiety

Derivative NameModificationPotential Synthetic Route
1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)ureaEtherificationReaction with methyl iodide in the presence of a base (e.g., NaH).
2-(3-(3,4-Dichlorophenyl)ureido)ethyl acetateEsterificationReaction with acetyl chloride or acetic anhydride.
[2-(3-(3,4-Dichlorophenyl)ureido)ethyl]amineAminationConversion of the alcohol to a leaving group (e.g., tosylate) followed by reaction with ammonia (B1221849) or an amine.

Substituent Variations on the Phenyl Ring

Altering the substitution pattern on the phenyl ring is another key strategy for creating analogs of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea. This is typically achieved by starting with a different substituted aniline (B41778) in the initial synthesis. The nature, position, and number of substituents on the aromatic ring can profoundly impact the electronic properties, conformation, and biological activity of the molecule.

Halogen Substitution: The type and position of the halogen atoms can be varied. For example, using 3-chloro-4-fluoroaniline (B193440) as a starting material would result in a derivative with a different halogen pattern.

Alkyl and Alkoxy Groups: The introduction of alkyl or alkoxy groups can modulate the lipophilicity and steric profile of the compound. For instance, starting with 3,4-dimethylaniline (B50824) would yield a dimethylphenyl derivative.

Table 3: Examples of Derivatives with Phenyl Ring Substituent Variations

Derivative NamePhenyl Ring SubstitutionStarting Aniline
1-(4-Chlorophenyl)-3-(2-hydroxyethyl)urea4-Chloro4-Chloroaniline
1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)urea3,4-Dimethyl3,4-Dimethylaniline
1-(3-Chloro-4-fluorophenyl)-3-(2-hydroxyethyl)urea3-Chloro-4-fluoro3-Chloro-4-fluoroaniline
1-(4-Nitrophenyl)-3-(2-hydroxyethyl)urea4-Nitro4-Nitroaniline

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other characteristics of a compound.

The electronic properties of a molecule are dictated by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called frontier molecular orbitals (FMO), is crucial for understanding a molecule's reactivity and electronic behavior. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more easily polarized and more chemically reactive. researchgate.net

For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, DFT calculations at a level like B3LYP/6-31G(d) would be used to compute the energies of these orbitals. growingscience.comunesp.br The HOMO is expected to be localized primarily on the electron-rich 3,4-dichlorophenyl ring, while the LUMO may be distributed across the urea (B33335) backbone and the aromatic system. The energy gap would provide a quantitative measure of its stability. These calculations also allow for the visualization of the molecular orbitals, showing where electron density is highest and which parts of the molecule are most likely to be involved in chemical reactions. irjweb.com

Below is a table illustrating the typical quantum chemical descriptors that would be calculated for the molecule.

ParameterSymbolSignificanceTypical Calculation Method
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with ionization potential; indicates electron-donating ability.DFT (e.g., B3LYP/6-31G(d))
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with electron affinity; indicates electron-accepting ability.DFT (e.g., B3LYP/6-31G(d))
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability.ΔE = ELUMO - EHOMO
Chemical HardnessηMeasures resistance to change in electron distribution.η = (ELUMO - EHOMO) / 2
Chemical PotentialµRelates to electronegativity.µ = (EHOMO + ELUMO) / 2

The flexibility of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea is due to several rotatable single bonds, particularly around the urea linkage and the hydroxyethyl (B10761427) side chain. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule governs how it interacts with other molecules, including biological receptors.

Computational studies on model compounds like phenylurea and 1,3-diphenylurea (B7728601) have shown that the conformational landscape is influenced by the cis and trans configurations of the amide groups. rsc.org These conformers are often stabilized by weak intramolecular hydrogen bonds, such as interactions between an N-H group and the π-system of the aromatic ring. For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, additional intramolecular hydrogen bonding could occur between the urea N-H groups and the oxygen atoms of the carbonyl or hydroxyl groups.

To map the conformational space, a potential energy surface (PES) scan is performed. This involves systematically rotating specific dihedral angles and calculating the molecule's potential energy at each step. researchgate.net This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. The results can be visualized as an energy landscape, which provides a comprehensive view of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are used, often in conjunction with DFT, to calculate the isotropic shielding values for each nucleus. scielo.org.zanih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). scielo.org.za For a flexible molecule, it is important to perform these calculations on multiple low-energy conformers and then average the results based on their predicted Boltzmann population to obtain a more accurate prediction of the experimental spectrum. uncw.edu

IR Spectroscopy: Theoretical infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations predict the positions and intensities of absorption bands corresponding to different vibrational modes (e.g., N-H stretching, C=O stretching, C-Cl stretching). unesp.br Comparing the predicted spectrum with an experimental one can help in assigning the observed vibrational bands to specific molecular motions. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.net This calculation provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths (intensities) of these transitions. researchgate.net For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the dichlorophenyl ring.

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, typically a protein. ijpsr.com This method is fundamental in drug discovery for identifying potential drug targets and understanding mechanisms of action.

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. nih.gov Conversely, a technique known as inverse or virtual target screening can be employed to identify potential protein targets for a molecule of interest like 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea. researchgate.net

In this approach, the compound is computationally docked against a library of known protein structures. researchgate.net Docking algorithms calculate a score that estimates the binding affinity between the compound and each protein. Proteins that consistently show favorable docking scores are identified as potential biological targets. These hits can then be prioritized for further experimental validation. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for binding, can be used in conjunction with docking to refine the screening process and improve the identification of relevant targets. mdpi.com

Once a potential protein target is identified, molecular docking can provide detailed predictions about the specific binding mode of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea. mdpi.com The urea moiety is a well-known pharmacophore capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group).

Docking simulations would place the compound into the active site of the target protein and evaluate numerous possible orientations. The final predicted binding pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Likely formed between the urea's N-H and C=O groups and polar amino acid residues (e.g., serine, threonine, aspartate). The terminal hydroxyl group can also participate in hydrogen bonding.

Hydrophobic Interactions: The 3,4-dichlorophenyl ring can interact with nonpolar residues like leucine, valine, and phenylalanine in the binding pocket.

Halogen Bonds: The chlorine atoms on the phenyl ring may form favorable interactions with electron-rich atoms like oxygen or sulfur in certain amino acid side chains.

These predicted interactions can be visualized in 2D and 3D models, providing a structural hypothesis for the compound's biological activity and guiding the design of more potent analogues. mdpi.com For example, docking studies on other phenylurea derivatives have identified them as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), highlighting specific hydrogen bond and hydrophobic interactions that are critical for their inhibitory activity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics, intermolecular interactions, and solvent effects that govern the behavior of molecules like 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea in a biological or chemical system.

Recent studies on urea derivatives highlight their dynamic nature. nih.gov MD simulations of various urea derivatives in aqueous solutions have been employed to understand phenomena such as hydrotropic solubilization and aggregation. nih.gov These simulations track the trajectories of atoms by integrating Newton's laws of motion, allowing researchers to observe how the molecule flexes, rotates, and interacts with its environment.

Key findings from MD simulations on related urea compounds include:

Conformational Preferences: While solid-state studies may show a predominant isomer, MD simulations reveal a more dynamic behavior in solution, with the molecule existing in multiple conformations. nih.gov The flexibility around the urea linkage is crucial for its interaction with biological targets.

Hydrogen Bonding Dynamics: The urea moiety is a potent hydrogen bond donor and acceptor. MD simulations can quantify the lifetime and geometry of hydrogen bonds formed between the urea derivative and water molecules or amino acid residues in a protein's active site. Studies show that the presence of urea can stiffen the surrounding water network, slowing down the rotational and diffusion dynamics of water molecules. researchgate.net

Aggregation and Solubilization: Simulations have demonstrated that urea derivatives can undergo nonstoichiometric molecular aggregation in aqueous solutions. nih.gov This self-aggregation is driven by the restoration of the normal water structure and is a key aspect of their role as hydrotropes (solubility enhancers). nih.gov

Interaction with Surfaces: MD simulations have also been used to study the behavior of urea-water droplets on hydrophobic surfaces. These studies show that urea molecules tend to accumulate near the hydrophobic surface, which is consistent with their known denaturing effects on proteins. nih.gov

Simulation ParameterTypical Application/Finding for Urea Derivatives
Force Field Defines the potential energy of the system. Commonly used force fields include AMBER, CHARMM, and GROMOS.
Solvent Model Explicit water models (e.g., TIP3P, SPC/E) are used to accurately simulate the aqueous environment and hydrogen bonding. researchgate.net
System Size & Duration Simulations typically involve one or more solute molecules in a box of thousands of water molecules, run for nanoseconds to microseconds.
Analysis Metrics Root Mean Square Deviation (RMSD) to assess conformational stability, Radial Distribution Function (RDF) to analyze local structure and hydrogen bonds mdpi.com, and diffusion coefficients to study molecular mobility. researchgate.net

In Vitro Biological Activity and Mechanistic Studies

Enzyme Inhibition and Modulation Studies (In Vitro)

There is no available information detailing the effects of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea on any specific enzyme targets.

Assay Development and Validation for Specific Enzyme Targets (e.g., Urease)

No studies were identified that describe the development or validation of enzymatic assays specifically for testing 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea. Although urease is a common target for urea-containing compounds, no research connects this specific compound to urease inhibition. nih.govnih.govresearchgate.net

Kinetic Characterization of Enzyme-Inhibitor Interactions

In the absence of any identified enzyme inhibition activity, no literature exists on the kinetic characterization of interactions between 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea and any enzyme. Standard methodologies like the Michaelis-Menten kinetics model are typically used for such characterizations. fkit.hr

Cellular Pathway Modulation in Model Systems (In Vitro)

No research has been published detailing the modulation of any cellular pathways by 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea in in vitro model systems.

Cell-Free Assays for Specific Protein-Protein Interactions

There are no documented studies using cell-free assays, such as AlphaScreen or single-molecule fluorescence spectroscopy, to investigate the impact of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea on protein-protein interactions. nih.gov

Reporter Gene Assays for Pathway Activation/Inhibition

No data from reporter gene assays are available to indicate whether 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea can activate or inhibit specific cellular signaling pathways.

Receptor Binding Studies (In Vitro, Non-Clinical)

No non-clinical, in vitro receptor binding studies for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea have been reported in the scientific literature. While other urea-based compounds have been investigated for their receptor binding capabilities, such as allosteric modulation of the Cannabinoid Type-1 receptor, this specific molecule has not been similarly characterized. rsc.orgnih.gov

Radioligand Binding Assays

Specific radioligand binding assay data for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea is not extensively detailed in the available literature. However, studies on structurally related dichlorophenyl urea (B33335) compounds provide insights into the potential targets for this chemical scaffold. For instance, the N-(3,5-dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687), a compound sharing the dichlorophenyl urea core, has been evaluated for its receptor binding affinity. researchgate.net In radioligand binding assays, SCH 79687 demonstrated notable affinity for the histamine (B1213489) H3 receptor, with Kᵢ values of 1.9 nM in rats and 13 nM in guinea pigs. researchgate.net The compound showed high selectivity for the H3 receptor, with Kᵢ values greater than 1 µM for H1 and H2 receptors and significant selectivity over α2A-adrenoceptors and imidazoline (B1206853) I2 sites. researchgate.net This suggests that the dichlorophenyl urea moiety can be a key pharmacophore for interacting with G protein-coupled receptors.

Functional Assays for Receptor Agonism/Antagonism

Functional assays performed on analogues of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea have helped to characterize their activity at the receptor level. The histamine H3 receptor antagonist activity of SCH 79687 was confirmed in functional assays using isolated guinea pig ileum and human saphenous vein tissues. researchgate.net In the guinea pig ileum electrical field-stimulated (EFS) contraction assay, SCH 79687 exhibited a pA₂ value of 9.6 ± 0.3. researchgate.net Similar potent antagonist activity was observed in human saphenous vein assays (pKₑ = 9.4 ± 0.3 and 10.1 ± 0.4), demonstrating its ability to counteract the effects of H3 receptor agonists. researchgate.net These findings highlight the potential for dichlorophenyl urea derivatives to function as receptor antagonists.

Structure-Activity Relationship (SAR) Analysis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea Analogues

The biological activity of phenylurea compounds is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the urea side chain. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these molecules.

Substitutions on the phenyl ring play a critical role in modulating the biological activity of phenylurea derivatives. The presence, number, and position of halogen atoms, as well as the electronic properties of the substituents, are key determinants of efficacy.

Halogenation: Dihalogenated phenyl analogues have demonstrated considerably greater antitumour activity compared to their monohalogenated counterparts. nih.gov Specifically, dichlorophenyl derivatives exhibit substantial activity. nih.gov Studies on thiourea (B124793) analogues, which are structurally similar to ureas, revealed that the 3,4-dichlorophenylthiourea derivative was the most active in its series against metastatic colon cancer cells (SW620), with an IC₅₀ of 1.5 ± 0.72 μM. nih.gov

Electronic Effects: The cytotoxic action of these compounds is generally enhanced by the presence of electron-withdrawing groups (like NO₂) and diminished by electron-donating groups (like CH₃ or OCH₃). nih.govnih.gov This suggests that the electronic properties of the phenyl ring are crucial for target interaction.

Substitution Position: The position of substituents also matters. For example, among dichlorophenyl analogues of certain aryl pyridin-2-yl phenylureas, compounds with ortho substitution showed superior cytotoxic activity compared to analogues lacking it. nih.gov

Table 1: Impact of Phenyl Ring Substitution on Biological Activity of Phenylurea Analogues
Substitution PatternGeneral Effect on ActivityExample/ObservationReference
Monohalogenated (e.g., 4-chloro)Less active than dihalogenated analoguesA 4-chlorophenyl derivative showed lower cytotoxicity than bromo and dichloro analogues. nih.gov
Dihalogenated (e.g., 3,4-dichloro)Significantly enhanced activityDichlorophenyl derivatives displayed substantial antitumour activity (IC₅₀ range of 380–620 nM in one study). 3,4-dichlorophenylthiourea was highly potent against SW620 cells (IC₅₀ = 1.5 µM). nih.govnih.gov
Electron-Withdrawing Groups (e.g., NO₂)Increased cytotoxic activityCompounds with electron-withdrawing groups were more cytotoxic than those with electron-donating groups. nih.gov
Electron-Donating Groups (e.g., CH₃, OCH₃)Decreased cytotoxic activityMethyl and methoxy (B1213986) substituted analogues showed lower activity. nih.gov

The urea moiety and associated functional groups are fundamental to the molecular recognition of these compounds by their biological targets. mdpi.com The urea group itself acts as both a hydrogen bond donor and acceptor, often forming critical anchoring interactions within protein binding pockets. mdpi.com

The hydroxyethyl (B10761427) group [-CH₂CH₂OH] in 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea introduces additional features that can significantly influence molecular recognition:

Hydrogen Bonding: The terminal hydroxyl (-OH) group provides an additional, potent hydrogen bond donor and acceptor site. This can lead to stronger or more specific interactions with the target protein, enhancing binding affinity.

Solubility and Permeability: The hydrophilic nature of the hydroxyethyl group can improve the aqueous solubility of the molecule, which is a critical property for drug candidates. mdpi.comcir-safety.orgspecialchem.com

Conformational Influence: The flexible ethyl linker allows the hydroxyl group to orient itself optimally within a binding pocket to form favorable interactions.

Table 2: Functional Role of Moieties in Molecular Recognition
Molecular MoietyPotential Role in Molecular RecognitionReference
Urea Group (-NH-CO-NH-)Acts as a primary hydrogen bond donor and acceptor, anchoring the molecule to the target. mdpi.com
Dichlorophenyl RingEngages in hydrophobic and π-based interactions (π–π, CH–π) within hydrophobic pockets of target proteins. mdpi.com
Hydroxyethyl Group (-CH₂CH₂OH)Provides an additional hydrogen bonding site (hydroxyl group) and can improve physicochemical properties like solubility. mdpi.comcir-safety.orgspecialchem.com

The conformational flexibility of a molecule is a key factor in its ability to adapt to the topology of a protein binding site. For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, the single bonds within the urea linkage and the hydroxyethyl side chain confer a degree of rotational freedom. This flexibility allows the molecule to adopt various conformations, one or more of which may be the "bioactive conformation" responsible for its biological effect. In contrast to more rigid diaryl ureas, the introduction of an alkyl chain increases the sp³ character of the molecule, a feature often associated with improved drug-like properties. nih.gov This flexibility can be critical for achieving high-affinity binding by allowing the key interacting groups—the urea, the phenyl ring, and the hydroxyl group—to position themselves optimally for interaction with the target. nih.gov

Investigation of Molecular Mechanisms of Action (In Vitro/Biochemical)

While the precise molecular targets of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea are not fully elucidated, studies on close analogues provide strong indications of potential mechanisms of action, particularly in the context of anticancer activity.

Research on 1,3-disubstituted thioureas, including the 3,4-dichloro-phenyl derivative, has shown potent cytotoxic activity against various human cancer cell lines. nih.gov The primary mechanism of action for these compounds appears to be the induction of apoptosis. The 3,4-dichlorophenylthiourea derivative, in particular, was found to be a strong inducer of late-stage apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov Furthermore, these compounds acted as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, suggesting an additional anti-inflammatory component to their action. nih.gov

Similarly, another analogue, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), was shown to decrease the survival of melanoma cells by inducing apoptosis and causing G2/M phase cell cycle arrest. nih.gov These findings collectively suggest that a primary molecular mechanism for dichlorophenyl urea compounds is the activation of apoptotic pathways in cancer cells.

Table 3: Observed In Vitro Mechanisms of Action for Dichlorophenyl (Thio)urea Analogues
Compound AnalogueCell Lines/SystemObserved Mechanism of ActionReference
3,4-DichlorophenylthioureaColon cancer (SW480, SW620), Leukemia (K-562)Induction of late-stage apoptosis (up to 99% in colon cancer cells). Inhibition of IL-6 secretion. nih.gov
1,3-bis(3,5-Dichlorophenyl)urea (COH-SR4)MelanomaInduction of apoptosis. G2/M phase cell cycle arrest. nih.gov

Proteomics Approaches for Target Deconvolution

No studies utilizing proteomics approaches to identify the specific molecular targets of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea were found.

Metabolomics Studies of Cellular Responses

No metabolomics studies investigating the cellular metabolic changes induced by 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea were found.

Gene Expression Profiling in Model Organisms/Cells

No studies on gene expression profiling in model organisms or cells treated with 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea were found.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, HRMS would be used to measure the exact mass of the molecular ion.

Expected Findings:

The molecular formula of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea is C₉H₁₀Cl₂N₂O₂. The expected monoisotopic mass would be calculated, and the HRMS instrument would measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This high accuracy allows for the confident determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak cluster (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Key fragment ions would be expected from the cleavage of the urea (B33335) linkage, the loss of the hydroxyethyl (B10761427) group, and fragmentation of the dichlorophenyl ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺249.0243
[M+Na]⁺271.0062
[M+K]⁺286.9802

Note: These values are theoretical and would be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to provide insights into the molecule's conformation.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region would show signals for the three protons on the dichlorophenyl ring. The chemical shifts and coupling patterns (doublets, doublet of doublets) would be characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The protons of the 2-hydroxyethyl group would appear as two triplets, and the protons of the N-H and O-H groups would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule. For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, nine distinct signals would be expected: six for the aromatic carbons, one for the carbonyl carbon of the urea, and two for the carbons of the hydroxyethyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chlorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2-7.8118-135
Aromatic C-Cl-125-132
Aromatic C-N-138-142
C=O-155-160
N-CH₂3.3-3.640-45
CH₂-OH3.6-3.960-65
NH5.5-6.5-
OH4.5-5.5-

Note: These are estimated chemical shift ranges and would be determined precisely from the experimental spectra.

To unambiguously assign all signals and understand spatial relationships, a suite of 2D NMR experiments would be conducted:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the dichlorophenyl ring and the hydroxyethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity across the urea linkage, for example, by observing correlations from the N-H proton to the carbonyl carbon and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is valuable for determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad bands in the region of 3200-3500 cm⁻¹). A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group would be prominent around 1630-1680 cm⁻¹. Other significant bands would include C-N stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be observable.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch3200-3500 (broad)
N-H Stretch3200-3500 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=O Stretch (Urea)1630-1680
Aromatic C=C Stretch1450-1600
C-N Stretch1200-1350
C-O Stretch1000-1250
C-Cl Stretch600-800

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea can be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The urea and hydroxyl groups would be expected to participate in an extensive network of hydrogen bonds, influencing the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be assessed by the area percentage of the main peak in the chromatogram, detected by a UV detector at a wavelength where the aromatic ring absorbs.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Different solvent systems would be tested to find one that gives good separation of the product from any starting materials or byproducts.

Gas Chromatography (GC): Due to the relatively low volatility and potential for thermal decomposition of the urea and hydroxyl groups, GC might be less suitable for the direct analysis of this compound unless derivatization is performed to increase its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea. The method is particularly suited for non-volatile and thermally labile compounds, providing high resolution and sensitivity. Research applications of HPLC for this compound would typically involve method development and validation for purity determination, quantification in various matrices, and stability studies.

Methodology and Research Findings:

A typical HPLC system for the analysis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea would consist of a C18 stationary phase, which provides excellent separation for phenylurea compounds. The mobile phase commonly employs a mixture of acetonitrile and water, often in a gradient elution mode to ensure optimal separation of the main compound from any impurities. Detection is most effectively achieved using a UV detector, with the wavelength set in the range of 245-254 nm, where the dichlorophenyl moiety exhibits strong absorbance.

Interactive Data Table: Illustrative HPLC Parameters for Phenylurea Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV-Vis at 245 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30-40 °C)

Note: This table represents typical starting conditions for method development, based on the analysis of analogous phenylurea compounds. Actual parameters would require optimization for the specific analysis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique used to separate and identify volatile and semi-volatile compounds. Due to the low volatility and thermal instability of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea itself, direct analysis by GC-MS is challenging. Phenylurea compounds tend to degrade at the high temperatures of the GC injection port, often breaking down into their precursor molecules. However, this characteristic makes GC-MS an invaluable tool for identifying volatile intermediates, impurities, or degradation products associated with the compound.

Identification of Volatile Intermediates:

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea typically involves the reaction of 3,4-dichlorophenyl isocyanate with 2-aminoethanol (ethanolamine). These reactants are volatile and can be present as unreacted starting materials or impurities in the final product. Furthermore, thermal degradation of the target compound can yield these same volatile intermediates.

GC-MS analysis of a sample containing 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea would, therefore, focus on the detection of these potential volatile compounds. The gas chromatograph separates the volatile components of the sample, and the mass spectrometer then fragments each component and produces a unique mass spectrum, which acts as a "fingerprint" for identification.

Research Findings and Expected Observations:

Research on the thermal behavior of phenylurea herbicides has shown that a common degradation pathway is the cleavage of the urea linkage to form the corresponding isocyanate and amine. For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, the expected volatile degradation products that would be detectable by GC-MS are 3,4-dichlorophenyl isocyanate and ethanolamine (B43304).

Interactive Data Table: Potential Volatile Intermediates Detectable by GC-MS

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Analysis
3,4-Dichlorophenyl isocyanate C₇H₃Cl₂NO188.01Key synthetic precursor and thermal degradation product
2-Aminoethanol (Ethanolamine) C₂H₇NO61.08Synthetic precursor and thermal degradation product

Note: The presence of these intermediates in a GC-MS analysis of a sample of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea would provide valuable information about the purity of the sample and its thermal stability.

Future Directions and Research Perspectives

Development of Next-Generation Analogues Based on SAR Insights

The development of next-generation analogues of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea is heavily reliant on a thorough understanding of its structure-activity relationships (SAR). By systematically modifying the core structure and observing the resulting changes in biological activity, researchers can design more potent and specific therapeutic agents.

Furthermore, modifications to the side chain can modulate pharmacokinetic properties and target interactions. Replacing the hydroxyethyl (B10761427) group with other functional moieties, such as adamantyl groups, has been shown to yield compounds with outstanding and selective inhibitory activity against certain pathogens, highlighting the flexibility of the urea (B33335) scaffold. mdpi.com A preliminary SAR study on N-phenyl,N′-cyclohexylphenoxyureas demonstrated that modifications to substituents on the N-phenoxy ring and the cyclohexyl moiety could significantly improve bioactivities. nih.gov These findings suggest that a focused library of analogues of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, with systematic variations, could lead to the discovery of compounds with enhanced therapeutic profiles.

Structural MoietySubstitution/ModificationObserved Impact on ActivityExample Target/Assay
Terminal Phenyl Ring Introduction of electrophilic groups (e.g., Chlorine)Enhances cytotoxic potencyEGFR Kinase Inhibition
Terminal Phenyl Ring Variation of substituent position (ortho, meta, para)Significantly alters IC50 values; para- and meta-chloro substitutions can be highly effectiveAntiproliferative activity in cancer cell lines
Urea Linkage Replacement with a sulfonylurea groupCan increase aqueous solubility and maintain good binding affinityP2Y1 Receptor Antagonism
Side Chain Replacement of aryl/hydroxyethyl groups with bulky aliphatic groups (e.g., adamantyl)Can lead to outstanding and selective growth inhibitionAntimicrobial activity against Acinetobacter baumannii
Side Chain Modification of substituents on a cyclohexyl moietyCan significantly improve bioactivity and specificityHeme-Regulated Inhibitor Kinase (HRI) Activation

Exploration of Novel Biological Targets for Urea Scaffolds

The urea scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets due to its ability to form stable hydrogen bonds. nih.govrsc.orgnih.gov While initial research may focus on a specific target, the inherent versatility of the dichlorophenyl urea framework warrants broader screening to uncover novel therapeutic applications.

Compounds based on the aryl urea moiety have demonstrated activity against a diverse range of targets, including protein kinases, enzymes involved in metabolic pathways, and components of signaling cascades. nih.govfrontiersin.org For example, diaryl ureas are the foundation for numerous approved kinase inhibitors like Sorafenib, which targets Raf kinases and receptor tyrosine kinases (RTKs). nih.govnih.govdrugbank.com Beyond kinases, urea derivatives have been designed to inhibit targets such as Rho-associated kinase (ROCK2), Indoleamine 2,3-dioxygenase 1 (IDO1), and Sphingosine kinase 1 (SphK1). nih.govnih.govmdpi.com

A notable analogue, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has shown efficacy against cancer by targeting glutathione (B108866) S-transferases (GSTs) and activating the AMPK pathway. nih.govnih.govnih.gov This multi-targeted potential underscores the importance of exploring dichlorophenyl urea compounds against a wider panel of biological targets. Future research could involve screening 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea and its newly synthesized analogues against various enzyme families and cellular pathways implicated in diseases ranging from cancer to neurodegeneration and infectious diseases. mdpi.commdpi.com

Target ClassSpecific Target ExamplePotential Therapeutic Area
Protein Kinases EGFR, VEGFR-2, ROCK2, SphK1Oncology, Cardiovascular Disease
Metabolic Enzymes Indoleamine 2,3-dioxygenase 1 (IDO1)Immuno-oncology
Transferase Enzymes Glutathione S-Transferases (GSTs)Oncology
Immune Checkpoints Programmed death-ligand 1 (PD-L1)Immuno-oncology
Hydrolase Enzymes Urease, Histone Deacetylases (HDACs)Infectious Disease, Oncology
G Protein-Coupled Receptors P2Y1 ReceptorThrombosis

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and compound design. mdpi.com These computational tools can analyze vast datasets to identify patterns, predict biological activities, and optimize molecular structures with a speed and accuracy unattainable through traditional methods alone.

For the 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea scaffold, AI can be applied in several key areas. First, ML models can be trained on existing SAR data from urea derivatives to predict the activity of novel, unsynthesized analogues. mdpi.com Algorithms like random forest and deep neural networks can identify subtle relationships between chemical structure and biological function, guiding chemists to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov This predictive capability accelerates the design-make-test-analyze cycle, saving significant time and resources. nih.gov

Methodological Advancements in Urea Chemistry and Characterization

Progress in the field also depends on the continued development of synthetic and analytical methodologies. The synthesis of unsymmetrically substituted ureas like 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea has traditionally relied on methods involving hazardous reagents such as phosgene (B1210022) or its less volatile equivalents like triphosgene. nih.gov

Recent advancements focus on creating safer, more efficient, and environmentally friendly synthetic routes. nih.govacs.org Innovative approaches include catalyst-free methods that proceed in aqueous media, significantly reducing the reliance on organic solvents and simplifying purification. rsc.org One-pot procedures, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste. rsc.org Additionally, enabling technologies such as microwave-assisted and ultrasound-assisted synthesis can dramatically shorten reaction times and improve yields. bohrium.com The development of novel catalytic systems continues to provide milder and more selective ways to construct the urea bond. rsc.org

In parallel, advancements in analytical chemistry are crucial for the thorough characterization of newly synthesized analogues. While standard techniques like NMR and mass spectrometry remain central, more sophisticated methods are required to understand the compound's behavior. This includes advanced techniques for studying solid-state properties, conformational analysis to understand how the molecule folds and interacts with its target, and methods to assess metabolic stability early in the discovery process. nih.gov

MethodTypical ReagentsConditionsKey Advantages
Traditional Phosgene-Based Amine, Phosgene (or Triphosgene)Often requires base, organic solventsWell-established, versatile for symmetrical and unsymmetrical ureas
Isocyanate Addition Amine, IsocyanateMild conditions, often in toluene (B28343) or similar solventSimple one-pot procedure, good yields
Safer Phosgene Equivalents Amine, N,N'-Carbonyldiimidazole (CDI)Mild conditions, avoids highly toxic reagentsIncreased safety profile compared to phosgene
Aqueous Synthesis Amine, Potassium Isocyanate, AcidWater as solvent, room temperatureEnvironmentally friendly ("green"), catalyst-free, simple workup
Enabling Technologies VariousMicrowave irradiation or sonicationAccelerated reaction rates, often cleaner reactions, higher yields

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea, and how can its purity be validated?

  • Methodology : The compound is synthesized via reaction of 3,4-dichlorophenyl isocyanate with 2-hydroxyethylamine under anhydrous conditions. The reaction is typically conducted in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C for 12–24 hours. Post-synthesis, purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Validation : Purity is confirmed using HPLC (C18 column, methanol/water mobile phase) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the urea NH protons appear as broad singlets at δ 6.8–7.2 ppm in DMSO-d₆ .

Q. How is the molecular structure of this compound characterized, and what key spectroscopic markers distinguish it?

  • Structural Analysis :

PropertyValue
Molecular FormulaC₉H₉Cl₂N₂O₂
Molecular Weight248.09 g/mol
Key IR Absorptions~3320 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O urea)
¹H NMR (DMSO-d₆)δ 7.5–7.8 (dichlorophenyl H), δ 3.4–3.7 (CH₂OH)
  • The 2-hydroxyethyl group is confirmed by a triplet at δ 3.4–3.7 ppm and a broad OH peak (~4.5 ppm) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Screening Protocol :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
  • Solubility : Measure in PBS (pH 7.4) and DMSO for in vitro compatibility.
  • Rationale: Urea derivatives often exhibit kinase inhibition due to hydrogen bonding with ATP-binding pockets .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reaction intermediates?

  • Approach :

  • Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model the reaction pathway, identifying transition states and intermediates.
  • Apply the ICReDD framework () to integrate quantum calculations with experimental data, reducing trial-and-error cycles.
  • Example: Simulate the nucleophilic attack of 2-hydroxyethylamine on 3,4-dichlorophenyl isocyanate to predict regioselectivity .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

  • Analysis Workflow :

Structural Confirmation : Re-validate compound identity (NMR, HRMS) to rule out degradation or impurities.

Assay Conditions : Compare buffer pH, temperature, and solvent effects (e.g., DMSO% in cell assays).

Target Selectivity : Perform kinome-wide profiling to identify off-target interactions.

  • Case Study: A structurally similar urea showed divergent IC₅₀ values due to differences in ATP concentrations across labs .

Q. What strategies enhance its metabolic stability for in vivo studies?

  • Methodology :

  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability.
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
  • Structural Analogues : Replace the 2-hydroxyethyl group with a methoxyethyl moiety to reduce oxidative metabolism .

Q. How can molecular docking elucidate its mechanism of action against specific enzymes?

  • Protocol :

Protein Preparation : Retrieve crystal structures (PDB: e.g., 1M17 for EGFR) and prepare with molecular dynamics (AMBER/CHARMM).

Docking Simulations : Use AutoDock Vina to predict binding poses, focusing on urea H-bonds with kinase hinge regions.

Free Energy Calculations : Apply MM-GBSA to rank binding affinities.

  • Example: A docking study of a dichlorophenyl urea analogue showed a ΔG of −9.2 kcal/mol with EGFR .

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Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.